5-methyl-1-oxaspiro[2.3]hexane
Description
5-Methyl-1-oxaspiro[2.3]hexane is a bicyclic organic compound featuring a spirocyclic framework. Its structure consists of a six-membered ring system fused via a single atom (spiro junction) between a three-membered oxirane (epoxide) ring and a two-membered cyclopropane ring (Figure 1). The methyl group at the 5-position introduces steric and electronic modifications, influencing its reactivity and physical properties.
Properties
CAS No. |
1699584-19-4 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.3]hexane |
InChI |
InChI=1S/C6H10O/c1-5-2-6(3-5)4-7-6/h5H,2-4H2,1H3 |
InChI Key |
DPIPTOTXJZDYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CO2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-oxaspiro[2.3]hexane can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions typically require the use of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Ring-opening reactions: Due to the strain in the spirocyclic structure, the compound is prone to ring-opening reactions, which can lead to the formation of hydroxy-substituted cyclobutanes.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives to form this compound.
Nucleophiles: Employed in ring-opening reactions to introduce various functional groups into the molecule.
Major Products Formed
3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Hydroxy-substituted cyclobutanes: Produced via ring-opening reactions with nucleophiles.
Scientific Research Applications
5-methyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-1-oxaspiro[2.3]hexane involves its ability to undergo isomerization and ring-opening reactions. These processes are driven by the strain in the spirocyclic structure, which makes the compound highly reactive under certain conditions . The molecular targets and pathways involved in these reactions are primarily related to the stabilization of the resulting products through the formation of more stable intermediates .
Comparison with Similar Compounds
The spiro[2.3]hexane scaffold is a privileged structure in medicinal and synthetic chemistry. Below is a comparative analysis of 5-methyl-1-oxaspiro[2.3]hexane and its analogs:
Structural Analogues
5-Azaspiro[2.3]Hexane Derivatives
- Structure : The oxygen atom in the oxirane ring is replaced by nitrogen, forming a 5-azaspiro[2.3]hexane core.
- Example: 5-Azaspiro[2.3]hexane hemioxalate (CAS: 1638767-88-0, C₇H₁₁NO₄) is a glutamate receptor ligand used in neurological research .
- Synthesis : Prepared via rhodium-catalyzed cyclopropanation of terminal alkenes, achieving stereocontrol and high yields (up to 60%) .
- Bioactivity: Acts as a conformationally restricted glutamate analog, targeting ionotropic and metabotropic glutamate receptors .
5-Methoxyspiro[2.3]Hexan-1-Amine Hydrochloride
- Structure: Features a methoxy group and an amine hydrochloride substituent (C₇H₁₃NO) .
Carboxylic Acid Derivatives
- Examples :
- Applications : Serve as intermediates in peptidomimetics or prodrug design due to their carboxylic acid functionality.
Key Observations :
- Stereochemical Control : Azaspiro derivatives require precise catalysis (e.g., Rh₂(OAc)₄) to achieve trans-selectivity in cyclopropanation .
- Functional Group Impact : Carboxylic acid and ester derivatives (e.g., ethyl this compound-2-carboxylate ) enhance solubility and enable further derivatization.
Biological Activity
5-Methyl-1-oxaspiro[2.3]hexane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which is a hallmark of many biologically active compounds. The molecular formula for this compound is , with a molecular weight of approximately 112.17 g/mol. The spiro linkage contributes to its conformational rigidity, which can enhance its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 112.17 g/mol |
| Structure Type | Spirocyclic |
| Functional Groups | Ether |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.
Potential Biological Activities
- Antimicrobial Activity : Similar spirocyclic compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Antioxidant Properties : Compounds with spiro structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme modulation is required.
Study 1: Antimicrobial Activity
Research has indicated that spirocyclic compounds can possess significant antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of structurally similar compounds found that they exhibited varying degrees of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar antimicrobial capabilities.
Study 2: Antioxidant Activity
A comparative analysis of various spirocyclic compounds revealed that they could act as effective antioxidants. The study utilized methods such as DPPH radical scavenging assays to measure antioxidant capacity, indicating that compounds with similar structures often show significant free radical scavenging abilities.
Data Table: Biological Activity Comparisons
| Compound | Activity Type | Efficacy (MIC) |
|---|---|---|
| This compound | Antimicrobial | Pending further research |
| Spiro[2.3]hexane derivative A | Antimicrobial | MIC = 0.625 mg/mL |
| Spiro[2.3]hexane derivative B | Antioxidant | IC50 = 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
